3,4-Difluorophenetole
Overview
Description
4-Ethoxy-1,2-difluorobenzene is an organic compound with the molecular formula C8H8F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethoxy group (C2H5O-). This compound is used in various fields, including specialty chemicals and scientific research .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in electrophilic aromatic substitution reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that can facilitate or undergo such reactions
Cellular Effects
Given its potential to participate in electrophilic aromatic substitution reactions , it may influence cell function by interacting with various cellular components
Molecular Mechanism
It is known to participate in electrophilic aromatic substitution reactions , which suggests it may bind to biomolecules and influence their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,2-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,2-difluorobenzene with ethyl alcohol in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions . Another method involves the use of diazonium salts, where 2,4-difluoroaniline is diazotized and then reacted with ethyl alcohol to form the desired product .
Industrial Production Methods
Industrial production of 4-Ethoxy-1,2-difluorobenzene often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,2-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a fluorine atom with a nucleophile, such as an amine or an alkoxide.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products Formed
Halogenation: 4-Ethoxy-1,2-difluoro-3-bromobenzene or 4-Ethoxy-1,2-difluoro-3-chlorobenzene.
Nitration: 4-Ethoxy-1,2-difluoro-3-nitrobenzene.
Oxidation: 4-Ethoxy-1,2-difluoroquinone.
Reduction: 4-Ethoxy-1,2-difluorohydroquinone.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,2-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The ethoxy group and fluorine atoms influence the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles . The compound can form stable intermediates, such as benzenonium ions, which undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxy-1-fluorobenzene: Contains only one fluorine atom, resulting in different reactivity and properties.
4-Ethoxy-1,3-difluorobenzene: The position of the fluorine atoms affects the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
4-Ethoxy-1,2-difluorobenzene is unique due to the presence of both an ethoxy group and two fluorine atoms on the benzene ring. This combination of substituents significantly influences its chemical reactivity and the types of reactions it can undergo. The ethoxy group increases the electron density on the ring, while the fluorine atoms provide steric hindrance and affect the compound’s overall stability .
Biological Activity
3,4-Difluorophenetole is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its synthesis, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
1. Chemical Structure and Synthesis
This compound, chemically known as 3,4-difluoro-phenyl-ethanol, is characterized by the presence of two fluorine atoms on the phenyl ring. Its synthesis often involves the reaction of difluorinated phenols with ethylene oxide or through nucleophilic substitution reactions.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. For instance:
- Gram-positive Bacteria: The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL for some derivatives .
- Gram-negative Bacteria: It also demonstrated activity against Escherichia coli and Acinetobacter baumannii, although the efficacy was generally lower than that observed for Gram-positive strains .
The following table summarizes the antimicrobial activities of this compound derivatives:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | 12.5 |
This compound | B. subtilis | 6.25 |
This compound | E. coli | 25 |
This compound | A. baumannii | 12.5 |
2.2 Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study reported that a derivative of this compound inhibited paw edema in animal models by approximately 71%, comparable to standard anti-inflammatory drugs like Diclofenac sodium . The compound's mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
3. Case Studies and Research Findings
Several case studies have documented the biological activities of this compound in real-world applications:
- Case Study on Antimicrobial Efficacy: A research team synthesized several derivatives of difluorophenetole and evaluated their activity against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The study found that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .
- Clinical Relevance: In a clinical setting, compounds derived from difluorophenetole were tested for their cytotoxicity against human cancer cell lines (HeLa and HepG2). Results indicated that while exhibiting antimicrobial properties, these compounds did not significantly inhibit cell viability at concentrations effective against bacteria .
4. Conclusion
The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its notable antimicrobial and anti-inflammatory properties make it a candidate for further research and development into therapeutic agents. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
4-ethoxy-1,2-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMITACCINBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378935 | |
Record name | 4-ethoxy-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163848-46-2 | |
Record name | 4-ethoxy-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.